molecular formula C20H19F3N2O3 B6504787 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate CAS No. 1351660-56-4

3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate

Cat. No.: B6504787
CAS No.: 1351660-56-4
M. Wt: 392.4 g/mol
InChI Key: VPCNURFDVXAZQQ-UHFFFAOYSA-N
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Description

3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is a synthetic organic compound characterized by the presence of fluorine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate typically involves multiple steps:

    Formation of 2,6-difluorobenzamide: This can be achieved by reacting 2,6-difluoroaniline with an appropriate acylating agent, such as acetic anhydride, under acidic conditions.

    Cyclohexylamine Derivative Formation: Cyclohexylamine is reacted with a suitable isocyanate to form the corresponding urea derivative.

    Coupling Reaction: The final step involves coupling the 2,6-difluorobenzamide with the cyclohexylamine derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amide and carbamate functionalities.

    Reduction: Reduction reactions can target the carbonyl groups present in the amide and carbamate moieties.

    Substitution: The aromatic fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the role of fluorine in drug design and development.

Medicine

Medically, this compound has potential applications as a pharmaceutical intermediate. Its structural features make it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers with enhanced properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism by which 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms in the compound can enhance binding affinity and selectivity through hydrogen bonding and electrostatic interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,6-dichlorobenzamido)cyclohexyl N-(4-chlorophenyl)carbamate
  • 3-(2,6-dibromobenzamido)cyclohexyl N-(4-bromophenyl)carbamate

Uniqueness

Compared to its chlorinated and brominated analogs, 3-(2,6-difluorobenzamido)cyclohexyl N-(4-fluorophenyl)carbamate exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

[3-[(2,6-difluorobenzoyl)amino]cyclohexyl] N-(4-fluorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O3/c21-12-7-9-13(10-8-12)25-20(27)28-15-4-1-3-14(11-15)24-19(26)18-16(22)5-2-6-17(18)23/h2,5-10,14-15H,1,3-4,11H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPCNURFDVXAZQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=C(C=C2)F)NC(=O)C3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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